MV061194

Description

Significance of Cathepsin K as a Therapeutic Target in Bone Biology

Bone remodeling is a continuous process involving a balance between bone resorption by osteoclasts and bone formation by osteoblasts. nih.govresearchgate.net Cathepsin K is highly expressed in activated osteoclasts and is secreted into the resorption lacunae, where it efficiently degrades type I collagen under acidic conditions. mdpi.comoup.com This unique ability to cleave collagen triple helices distinguishes it from other cysteine proteases and underscores its importance in maintaining bone homeostasis. mdpi.com

Dysregulation of bone remodeling, where resorption exceeds formation, can lead to pathological conditions such as osteoporosis, characterized by decreased bone mineral density and increased fracture risk. nih.govresearchgate.netmdpi.com Genetic deficiencies in Cathepsin K in humans result in pycnodysostosis, a rare skeletal disorder characterized by increased bone density but also fragility fractures, highlighting the enzyme's central role in normal bone turnover. oup.com Given its predominant role in bone resorption, inhibiting Cathepsin K activity has emerged as a promising therapeutic strategy for reducing bone loss in diseases like osteoporosis. nih.govresearchgate.netmdpi.comoaepublish.com

Overview of Cathepsin K Inhibitors in Preclinical Development

The significant role of Cathepsin K in bone resorption has driven substantial efforts in the pharmaceutical industry to develop potent, selective, and orally bioavailable inhibitors. frontiersin.orgnih.govnih.gov The goal of these inhibitors is to suppress osteoclastic bone resorption and prevent bone loss. frontiersin.org

Numerous Cathepsin K inhibitors have been designed and evaluated in preclinical studies, demonstrating efficacy in suppressing bone resorption in various animal models of osteoporosis. frontiersin.org These studies have explored different chemical scaffolds and inhibitory mechanisms, including reversible and irreversible inhibitors targeting the enzyme's active site. frontiersin.orgnih.gov While many synthetic inhibitors have shown promising in vitro potency, translating these findings to clinical success has faced challenges, including achieving sufficient selectivity over other cathepsins and addressing potential off-target effects. mdpi.comfrontiersin.org Despite these challenges, preclinical research continues to identify and characterize novel Cathepsin K inhibitors with improved properties. frontiersin.orgnih.gov

Introduction of MV061194 as a Representative Potent and Selective Cathepsin K Inhibitor

This compound is a chemical compound that has been identified as a potent and selective inhibitor of Cathepsin K. nih.govresearchgate.netmedkoo.com Developed as an analog of MIV-711, another selective Cathepsin K inhibitor, this compound features a reversible ketone electrophile and a piperazine (B1678402) S3 substitute. nih.govresearchgate.net

Preclinical studies have indicated that this compound is a potent reversible inhibitor of Cathepsin K, with a reported Ki value of 2.5 nM. nih.govresearchgate.net Furthermore, it has demonstrated high selectivity against other related cathepsins. nih.govresearchgate.net Selectivity measurements have shown Ki values greater than 100 μM for cathepsins L and S, and greater than 10 μM for cathepsins B and H. nih.govresearchgate.net This selectivity profile suggests a favorable interaction with the Cathepsin K active site compared to other cysteine proteases. nih.gov Preclinical studies have shown that this compound is active in reducing bone degradation, and may also augment bone formation, potentially by preventing Cathepsin K from degrading matrix-embedded growth factors like osteocalcin, IGF-1, and BMP-2. nih.gov

Detailed research findings on the inhibitory profile of this compound are summarized in the table below:

| Enzyme | Inhibition Constant (Ki) | Selectivity Ratio (vs. Cathepsin K) |

| Cathepsin K | 2.5 nM | 1x |

| Cathepsin L | > 100 μM | > 40,000x |

| Cathepsin S | > 100 μM | > 40,000x |

| Cathepsin B | > 10 μM | > 4,000x |

| Cathepsin H | > 10 μM | > 4,000x |

Note: Data compiled from preclinical studies. nih.govnih.govresearchgate.net

This data highlights the significant selectivity of this compound for Cathepsin K over other closely related cysteine proteases, supporting its potential as a targeted therapeutic agent for conditions involving excessive bone resorption. nih.govnih.govresearchgate.net

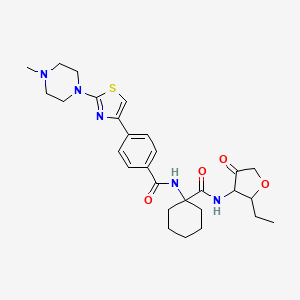

Structure

2D Structure

3D Structure

Properties

CAS No. |

1021423-50-6 |

|---|---|

Molecular Formula |

C28H37N5O4S |

Molecular Weight |

539.7 |

IUPAC Name |

N-[1-[(2-ethyl-4-oxooxolan-3-yl)carbamoyl]cyclohexyl]-4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzamide |

InChI |

InChI=1S/C28H37N5O4S/c1-3-23-24(22(34)17-37-23)30-26(36)28(11-5-4-6-12-28)31-25(35)20-9-7-19(8-10-20)21-18-38-27(29-21)33-15-13-32(2)14-16-33/h7-10,18,23-24H,3-6,11-17H2,1-2H3,(H,30,36)(H,31,35) |

InChI Key |

BXZBNVSSBNQNPK-BJKOFHAPSA-N |

SMILES |

CCC1C(C(=O)CO1)NC(=O)C2(CCCCC2)NC(=O)C3=CC=C(C=C3)C4=CSC(=N4)N5CCN(CC5)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MV-061194; MV 061194; MV061194 |

Origin of Product |

United States |

Molecular Basis of Mv061194 Action and Cathepsin K Interaction

Enzymatic Characteristics of Cathepsin K Relevant to Inhibition

Cathepsin K possesses unique enzymatic properties that distinguish it from other proteases, especially its ability to effectively cleave collagen fibrils. mdpi.com

Substrate Specificity and Collagenolytic Activity

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, where it facilitates bone resorption. mdpi.comnih.gov Its unique ability lies in cleaving the triple-helical structure of collagen at multiple sites, which is crucial for maintaining bone homeostasis. mdpi.combiorxiv.org Unlike other cathepsins, cathepsin K exhibits an exclusive preference for a proline residue at the P2 position of its substrate. biorxiv.org This proline specificity, along with its ability to interact with glycosaminoglycans (GAGs) like chondroitin (B13769445) and keratin (B1170402) sulfates, contributes to its potent collagenolytic activity. biorxiv.orgbiorxiv.orgnih.gov These interactions can enhance its collagenolytic activity through allosteric modulation. biorxiv.orgbiorxiv.org Besides collagen, cathepsin K also cleaves other bone and cartilage proteins such as osteonectin, aggrecan, and IGF-1. nih.gov

Active Site Architecture and Binding Pockets (e.g., S3 pocket)

The mature form of cathepsin K adopts a papain-like fold with a catalytic dyad comprising Cys25 and His162 located within a V-shaped cleft that forms the active site. mdpi.com These residues are essential for catalytic activity and the efficient cleavage of collagen substrates. mdpi.com Residues such as Tyr67 and Leu208 also play crucial roles in defining cathepsin K's distinctive substrate specificity. mdpi.com The active site contains several binding pockets (subsites) that interact with the substrate, denoted as S1, S2, S3, etc., corresponding to the P1, P2, P3, etc., residues of the substrate. nih.gov The S2 binding pocket, in particular, is a primary determinant of substrate specificity in papain-like proteinases. biorxiv.orgnih.gov The S3 pocket is largely composed of residues 61 and 67. nih.govannualreviews.org In cathepsin K, Asp61 and Tyr67 are oriented to accommodate an appropriate P3 sidechain. annualreviews.org The architecture and width of these pockets, especially S2 and S3, are important for productive enzyme-substrate interaction. nih.govfrontiersin.org

MV061194 Binding and Inhibition Mechanism

This compound functions as a potent and selective inhibitor of cathepsin K. nih.govnih.gov

Reversible Covalent and Non-Covalent Inhibition Modalities

This compound is described as a reversible cathepsin K inhibitor with a reversible ketone electrophile. nih.govnih.govresearchgate.net Cathepsin K inhibitors can employ either reversible covalent or non-covalent binding modalities to inhibit the enzyme. nih.gov Reversible covalent inhibitors, such as those with a nitrile or ketone warhead, form a transient covalent bond with the catalytic cysteine residue (Cys25) in the active site. nih.govh-brs.de Non-covalent inhibitors rely on a network of hydrogen bonds, electrostatic interactions, and van der Waals forces to bind to the enzyme's active site or other regulatory sites.

Molecular Interactions and Key Residues (e.g., Asp61)

This compound features a reversible ketone electrophile and a piperazine (B1678402) S3 substitute. nih.govresearchgate.net While specific detailed molecular interaction data for this compound itself is not extensively described in the provided snippets beyond its general features, inhibitors of cathepsin K typically interact with key residues in the active site pockets. For instance, the catalytic Cys25 is involved in covalent bond formation for certain inhibitor types. nih.govh-brs.de Interactions within the S2 pocket, often involving residues like Tyr67, are crucial for substrate specificity and inhibitor potency. biorxiv.orgresearchgate.net The S3 pocket, influenced by residues such as Asp61 and Tyr67, also plays a role in inhibitor binding. nih.govannualreviews.org Studies on other cathepsin K inhibitors highlight the importance of hydrogen bonding with residues like Asn161 and Gly66 for effective binding. nih.govh-brs.de Given that this compound has an S3 substitute, interactions within this pocket, potentially involving Asp61 and Tyr67, are likely to contribute to its binding affinity and selectivity.

Selective Inhibition Profile Against Other Cysteine Cathepsins

This compound demonstrates a high selectivity profile for cathepsin K compared to other human cysteine cathepsins. nih.govnih.gov Preclinical studies have shown that this compound has a significantly lower inhibition constant (Ki) for cathepsin K compared to cathepsins L, S, B, and H. nih.govnih.gov

Here is a summary of the inhibition profile based on the provided data:

| Cathepsin | Ki (nM) |

| Cathepsin K | 2.5 nih.govnih.gov |

| Cathepsin L | >40,000 nih.gov (>100,000) nih.gov |

| Cathepsin S | >40,000 nih.gov (>100,000) nih.gov |

| Cathepsin B | >4,000 nih.gov (>10,000) nih.gov |

| Cathepsin H | >4,000 nih.gov (>10,000) nih.gov |

This data indicates that this compound is substantially more potent against cathepsin K than against other tested cysteine cathepsins, with Ki values orders of magnitude higher for the other enzymes. nih.govnih.gov This selectivity is a crucial characteristic for a therapeutic agent targeting cathepsin K to minimize potential off-target effects. nih.gov

Structural Features of this compound Contributing to Potency and Selectivity

The structure of this compound incorporates specific features that are key to its potent and selective inhibition of cathepsin K. This compound has been described as an analog of MIV-711 and features a reversible ketone electrophile and a piperazine S3 substitute. nih.gov

Role of Electrophilic Groups (e.g., Ketone Electrophile)

The presence of an electrophilic group, such as a ketone, is a common strategy in designing inhibitors for cysteine proteases like cathepsin K. nih.gov Ketone electrophiles can interact with the catalytic cysteine residue in the enzyme's active site. rcsb.org In the case of this compound, it features a reversible ketone electrophile. nih.gov This suggests that the ketone group is involved in forming a reversible association with the enzyme, contributing to its inhibitory activity. The use of cyclic ketone warheads in cathepsin K inhibitors has been explored based on the known activity of ketones as reversible inhibitors. nih.gov

Importance of Specific Substituents (e.g., Piperazine S3 Substitute, Basic Nitrogen Functionality)

Specific substituents on the inhibitor molecule play a critical role in determining its potency and selectivity towards cathepsin K. This compound includes a piperazine S3 substitute. nih.gov The S3 subsite is a region within the active site of cathepsin K that accommodates specific parts of an inhibitor molecule. nih.gov The nature of substituents in this region can significantly influence the binding affinity and selectivity profile of the inhibitor. For instance, the S'1 subsite of cathepsin K is known to accommodate larger groups, and the nature of the lipophilic P1' substituent can impact selectivity over other cathepsins like L and S. nih.gov While this compound is described as having a piperazine S3 substitute, the specific contribution of this group to binding at the S3 subsite and its impact on potency and selectivity is a key aspect of its molecular interaction with cathepsin K.

The role of basic nitrogen functionality in cathepsin K inhibitors has also been investigated, with studies exploring the effect of inhibitor basicity on in vivo off-target activities. nih.gov While this compound is described as a potent and selective non-basic cathepsin K inhibitor in one instance, another source highlights the importance of a basic nitrogen functionality in the context of piperazine substituents in other cathepsin K inhibitors like Balicatib. nih.govnih.gov This suggests that while basicity can be a factor in some inhibitors, this compound achieves potency and selectivity through other structural features, including the specific arrangement and chemical nature of its substituents like the piperazine S3 group and the ketone electrophile.

The high selectivity of this compound has been demonstrated through its inhibition constants against other cathepsins. This compound shows significantly lower inhibitory activity against cathepsins L and S (Ki > 100 µM or > 40,000 nM), and cathepsins B and H (Ki > 10 µM or > 4000 nM), compared to its potency against cathepsin K (Ki = 2.5 nM). nih.govnih.govresearchgate.net

Table 1: Inhibitory Activity of this compound against Cathepsins

| Cathepsin | Ki (nM) | Selectivity vs Cathepsin K | Source |

| Cathepsin K | 2.5 | 1-fold | nih.govnih.govresearchgate.net |

| Cathepsin L | >100,000 | >40,000-fold | nih.govresearchgate.net |

| Cathepsin S | >100,000 | >40,000-fold | nih.govresearchgate.net |

| Cathepsin B | >10,000 | >4000-fold | nih.govresearchgate.net |

| Cathepsin H | >10,000 | >4000-fold | nih.govresearchgate.net |

This data illustrates the significant selectivity of this compound for cathepsin K over other related cysteine proteases, which is crucial for minimizing potential off-target effects.

Preclinical Investigations of Mv061194 in Bone Resorption Models

In Vitro Cellular Models of Osteoclastic Activity

In vitro models using osteoclasts provide a controlled environment to assess the direct effects of a compound on the cells responsible for bone breakdown. These models allow for detailed analysis of cellular processes and the identification of specific mechanisms of action.

Modulation of Bone Resorption in Human Osteoclast Cultures

Studies utilizing human osteoclast cultures have demonstrated that MV061194 strongly suppresses bone resorption psu.edunih.govnih.gov. These investigations often involve incubating human osteoclasts, typically derived from peripheral blood mononuclear cells (PBMCs) stimulated with M-CSF and RANKL to induce differentiation, on bone slices or other mineralized matrices psu.edunih.govmdpi.comnih.gov. The extent of bone resorption is then quantified, often by measuring the area of resorption pits formed on the surface mdpi.commdpi.com. This compound has been shown to inhibit this resorptive activity effectively psu.edunih.govnih.gov. This inhibitory effect is comparable to or stronger than that of established bone resorption inhibitors like alendronate and the general cysteine protease inhibitor E64 in some in vitro settings psu.edunih.gov. This compound is identified as a specific inhibitor of cathepsin K, a key enzyme involved in the degradation of the organic matrix of bone by osteoclasts psu.edunih.govnih.gov.

Effect on Biochemical Markers of Bone Degradation (e.g., CTX-I Release)

The activity of osteoclasts and the rate of bone degradation can be assessed by measuring the release of biochemical markers into the surrounding medium. C-terminal telopeptide of type I collagen (CTX-I) is a widely used marker for bone resorption, as it is a degradation product of type I collagen, the main organic component of bone, released during osteoclastic activity nih.govnovusbio.comumw.edu.pl. Studies investigating the effect of this compound on human osteoclast cultures have measured CTX-I release as a quantitative indicator of bone resorption inhibition psu.edunih.govnih.gov. This compound has been shown to strongly suppress the release of CTX-I by osteoclasts psu.edunih.govnih.gov. This indicates that the compound effectively inhibits the enzymatic breakdown of collagen by osteoclasts, a critical step in bone resorption psu.edunih.govnovusbio.com.

Assessment of Onset and Duration of Inhibitory Effects in Cell-Based Assays

The speed and persistence of a compound's effect are important characteristics evaluated in preclinical studies. In cell-based assays using human osteoclasts, the onset of this compound's inhibitory effects on bone resorption has been assessed by measuring CTX-I release over short incubation periods nih.govsgul.ac.uk. Suppression of bone resorption, as indicated by reduced CTX-I release, has been detected relatively quickly after the introduction of this compound to osteoclast cultures nih.govsgul.ac.uk. For instance, suppression of bone resorption was detectable within 1 hour of incubation with this compound at a concentration of 3 x 10-7 M nih.govsgul.ac.uk. This rapid onset of inhibition suggests a direct effect on osteoclastic function rather than solely on differentiation sgul.ac.uk.

Here is a summary of key in vitro findings regarding this compound's effect on CTX-I release:

| Compound/Treatment | Effect on CTX-I Release (Relative to Control) | Timeframe of Observation | Source |

| This compound (specific concentration) | Strongly suppressed | Not specified (general) | psu.edunih.gov |

| This compound (3 x 10-7 M) | Suppression detected | Within 1 hour | nih.govsgul.ac.uk |

| Salmon CT (10 ng/ml) | Suppression detected | Within 2 hours | nih.govsgul.ac.uk |

Note: Specific percentage or magnitude of suppression for this compound at a general concentration was not detailed in the provided snippets, only that it was "strongly suppressed".

In Vivo Animal Models of Bone Homeostasis and Disease

Comparative Analysis with Other Anti-Resorptive Agents in Experimental Systems

Preclinical studies investigating the efficacy of novel anti-resorptive agents often involve comparative analyses with established inhibitors or compounds acting via different mechanisms to contextualize their potential therapeutic value. In the context of evaluating this compound, a cathepsin K inhibitor, its effects on bone resorption have been compared with other agents in experimental systems utilizing human osteoclasts.

Research has demonstrated that this compound strongly suppressed bone resorption in assays employing human osteoclasts. wikipedia.org This suppression was observed alongside the effects of other known inhibitors of bone resorption. Specifically, alendronate, a widely used bisphosphonate, and E64, a general cysteine protease inhibitor, also exhibited strong suppressive effects on bone resorption in the same experimental system. wikipedia.org

The assay used to measure bone resorption in this comparative analysis involved assessing the release of C-terminal telopeptide degradation product of type I collagen (CTX-I) by osteoclasts. wikipedia.org CTX-I is a recognized marker of bone resorption activity. wikipedia.org The observation that this compound strongly suppressed CTX-I release indicates its potent inhibitory effect on osteoclast-mediated bone degradation in this preclinical model. wikipedia.org

While the study indicated strong suppression by this compound, alendronate, and E64, the specific magnitudes of inhibition (e.g., IC50 values or percentage inhibition at various concentrations) for each compound in this particular study were not detailed in the available information. However, the qualitative finding of strong suppression across these mechanistically distinct inhibitors in the same assay provides valuable comparative insight into the anti-resorptive potential of this compound. wikipedia.org

The comparison with alendronate highlights the activity of this compound relative to a standard-of-care bisphosphonate, albeit through a different mechanism of action (cathepsin K inhibition versus inhibition of farnesyl pyrophosphate synthase in the mevalonate (B85504) pathway for nitrogen-containing bisphosphonates like alendronate). The comparison with E64, a broader cysteine protease inhibitor, further supports the role of cysteine proteases, including cathepsin K, in bone resorption and positions this compound as a more specific inhibitor within this class. wikipedia.org

Based on the available information, a direct quantitative data table comparing the precise level of inhibition for each compound in this specific study cannot be generated. However, the qualitative findings can be summarized as follows:

| Compound | Mechanism of Action | Effect on Bone Resorption (Human Osteoclasts) |

| This compound | Cathepsin K Inhibitor | Strongly suppressed wikipedia.org |

| Alendronate | Bisphosphonate | Strongly suppressed wikipedia.org |

| E64 | Cysteine Protease Inhibitor | Strongly suppressed wikipedia.org |

This comparative analysis in a human osteoclast model provides preclinical evidence that this compound is a potent inhibitor of bone resorption, demonstrating comparable strong suppressive activity to established anti-resorptive agents like alendronate and the broader cysteine protease inhibitor E64. wikipedia.org

Structure Activity Relationship Sar Studies and Rational Compound Design for Cathepsin K Inhibitors with Relevance to Mv061194 Analogues

Methodologies for SAR Elucidation

Elucidating the SAR of cathepsin K inhibitors involves various experimental and computational methodologies to understand how structural modifications impact inhibitory potency and selectivity. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR methods aim to build mathematical models that correlate the structural properties of a set of compounds with their biological activity. tandfonline.comresearchgate.netsemanticscholar.org These models can then be used to predict the activity of new, untested compounds and guide the design of more potent inhibitors. researchgate.netsemanticscholar.org QSAR studies for cathepsin K inhibitors have explored various molecular descriptors, including constitutional, geometrical, topological, and quantum chemical properties, to identify key structural features influencing inhibitory activity. tandfonline.comsemanticscholar.org Previous QSAR studies have highlighted the importance of specific functional groups, hydrophobic interactions, hydrogen bonding patterns, and the steric and electrostatic properties of inhibitors for cathepsin K binding. tandfonline.com Techniques like Partial Least Squares (PLS) and machine learning models have been employed in QSAR studies to predict cathepsin K inhibitory activities based on molecular descriptors and fingerprints. tandfonline.comsemanticscholar.orgnih.gov

Computational Approaches in Rational Drug Design

Computational methods play a vital role in the rational design of cathepsin K inhibitors, allowing researchers to predict binding modes, estimate binding affinities, and design novel compounds with desired properties. ontosight.aimdpi.comgoogle.commdpi.com

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand within a protein's binding site and to estimate the binding affinity. ontosight.aimdpi.comtandfonline.comgoogle.commdpi.comrsc.org For cathepsin K inhibitors, molecular docking studies provide insights into how inhibitors interact with key residues in the active site, such as Cys25 and His162, and other surrounding residues in the S1, S2, S3, and S' subsites. researchgate.netnih.govmdpi.comrsc.orgrsc.org These simulations help in understanding the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that contribute to binding affinity and selectivity. researchgate.netnih.govmdpi.com Molecular docking has been used to identify potential cathepsin K inhibitors from compound libraries and to analyze the binding modes of known inhibitors. nih.govmdpi.com

Molecular Dynamics Simulations for Binding Conformations

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein complex over time, accounting for the flexibility of both the inhibitor and the enzyme. tandfonline.commdpi.com MD simulations can help to refine the binding poses predicted by docking, explore different binding conformations, and assess the stability of the ligand-protein complex. tandfonline.comnih.gov This is particularly useful for understanding the reversible covalent interactions formed by certain cathepsin K inhibitors, such as those with nitrile or ketone warheads, and the dynamics of the active site. researchgate.nettandfonline.com MD simulations can also provide insights into the structural stability and flexibility of selected inhibitor-cathepsin K complexes. tandfonline.comnih.gov

De Novo Design Strategies Informed by MV061194 Scaffold

De novo design approaches aim to construct novel molecular structures with desired properties from scratch, often using information about the target binding site and existing active compounds as inspiration. google.com The scaffold of potent inhibitors like this compound can serve as a template for de novo design strategies. google.comrsc.orgnih.gov By understanding the key features of the this compound structure that contribute to its potency and selectivity, computational methods can generate new molecular entities that retain or improve upon these favorable characteristics while exploring novel chemical space. This can involve fragment-based design or the assembly of molecular building blocks within the constraints of the cathepsin K active site, guided by the structural insights gained from this compound and its analogues. google.comrsc.orgnih.gov

Detailed Research Findings

This compound has demonstrated potent and selective inhibition of cathepsin K in preclinical studies. Its reported apparent inhibition constant (Ki,app) for human cathepsin K is 2.5 nM. nih.govnih.gov The compound exhibits high selectivity over other cathepsins, with Ki values greater than 40,000 nM for cathepsin L and cathepsin S, and greater than 4000 nM for cathepsin H and cathepsin B. nih.govnih.gov

| Compound | Target Enzyme | Activity (Ki,app or Ki) | Selectivity vs. Other Cathepsins (Ki) | Source |

| This compound | Cathepsin K | 2.5 nM (Ki,app) | >40,000 nM (Cat L, Cat S), >4000 nM (Cat H, Cat B) | nih.govnih.gov |

| Balicatib | Cathepsin K | 1.4 nM (IC50) | >4,800-fold (Cat B), >500-fold (Cat L), >65,000-fold (Cat S) (based on IC50) | nih.govresearchgate.net |

| Relacatib | Cathepsin K | 41 pM (Ki,app) | 68 pM (Cat L), 53 pM (Cat V), 39–300-fold (Cat S, Cat B) | nih.govresearchgate.net |

| Odanacatib | Cathepsin K | 0.2 nM (IC50) | 1034 nM (Cat B), 2995 nM (Cat L), 60 nM (Cat S) (based on IC50) | researchgate.net |

| A22 | Cathepsin K | 0.44 μM (IC50) | 106 times (Cat S), 168 times (Cat B) | rsc.orgrsc.org |

Note: Activity values and selectivity profiles can vary depending on the specific assay conditions and the form of the enzyme used.

Preclinical studies involving this compound have shown its potential to reduce bone degradation. nih.govnih.gov Furthermore, it has been suggested that this compound might promote bone formation, possibly by inhibiting cathepsin K's degradation of matrix-embedded growth factors like osteocalcin, IGF-1, and BMP-2, in addition to restricting collagen degradation. nih.govnih.gov

Impact of Structural Modifications on this compound Analogues

Structural modifications to lead compounds are a cornerstone of medicinal chemistry, aimed at optimizing interaction with the target enzyme and improving pharmacological properties. For Cat K inhibitors like this compound, understanding how changes to the molecular structure impact binding affinity, catalytic inhibition, and selectivity is crucial for rational design. nih.govresearchgate.netderpharmachemica.comescholarship.orgresearchgate.netnih.govnih.gov

The design of Cat K inhibitors often focuses on interactions within the enzyme's active site, which includes several subsites (S1, S2, S3, etc.) that accommodate residues of the inhibitor. mdpi.comfrontiersin.org Modifications to different parts of the inhibitor molecule can influence its fit and interactions within these subsites, thereby affecting potency and selectivity.

Optimizing Potency and Selectivity

Achieving high potency against Cat K while maintaining selectivity over other cathepsins (such as Cat L, Cat B, Cat H, and Cat S) is a primary goal in inhibitor design. nih.govresearchgate.netnih.gov this compound itself demonstrates high selectivity, with significantly higher Ki values for other cathepsins compared to Cat K. nih.govresearchgate.netnih.gov

| Compound | Target Enzyme | Ki (nM) |

| This compound | Cat K | 2.5 nih.govresearchgate.netnih.gov |

| This compound | Cat L | >40,000 nih.gov |

| This compound | Cat H | >4000 nih.gov |

| This compound | Cat B | >4000 nih.gov |

| This compound | Cat S | >40,000 nih.gov |

| This compound | Cat L | >100,000 nih.gov |

| This compound | Cat S | >100,000 nih.gov |

| This compound | Cat B | >10,000 nih.gov |

| This compound | Cat H | >10,000 nih.gov |

Note: Different sources provide slightly varying Ki values, likely due to different experimental conditions. nih.govnih.gov

Structural modifications to analogues of Cat K inhibitors have explored various strategies to optimize these parameters. For instance, the nature of the electrophilic warhead plays a significant role in the inhibitor's mechanism (reversible or irreversible) and potency. This compound features a reversible ketone electrophile. nih.govresearchgate.net Other warheads, such as nitriles, have also been explored in the design of potent and selective Cat K inhibitors. nih.gov

Modifications at different positions of the inhibitor scaffold, corresponding to interactions with the enzyme's subsites, can significantly impact potency and selectivity. For example, exploration of the P2-P3 SAR of aldehyde Cat K inhibitors has been reported. nih.govresearchgate.net The introduction of specific substituents in these regions can lead to improved binding interactions with Cat K and reduced affinity for other cathepsins, thus enhancing selectivity. The basicity of substituents, particularly in the S3 pocket, has been noted as a factor influencing potency and selectivity, although excessively basic functionalities can lead to off-target effects in the acidic lysosomal environment. nih.govnih.gov The strategy has shifted towards designing non-basic inhibitors to maintain selectivity without increased lysosomal accumulation. nih.gov

Investigating Sub-Pocket Specificity

Understanding the interactions between the inhibitor and the specific subsites within the Cat K active site is crucial for rational design. mdpi.comfrontiersin.org Cat K possesses a V-shaped cleft active site with key residues, such as Cys25 and His162, essential for catalysis. mdpi.com Residues like Tyr67 and Leu208 are particularly important in defining Cat K's distinctive substrate specificity, especially its collagenolytic activity. mdpi.com

Studies investigating sub-pocket specificity involve probing how different structural elements of an inhibitor interact with the S1, S2, S3, and prime (S') subsites of Cat K. frontiersin.orgacs.org For example, the S2 subsite is known to have a significant influence on the substrate specificity of cysteine proteases, including Cat K and Cat L. frontiersin.org The amino acid composition of the S2 pocket plays a key role in determining substrate preferences. frontiersin.org

While specific details about the sub-pocket interactions of this compound and its direct analogues might be limited in publicly available literature, the general principles of Cat K inhibitor design provide insight. Inhibitors are designed to occupy these subsites, forming favorable interactions (e.g., hydrogen bonds, van der Waals forces, covalent bonds with the catalytic cysteine in the case of irreversible or reversible covalent inhibitors) that stabilize the enzyme-inhibitor complex and block substrate binding. researchgate.netmdpi.comacs.org

Rational design efforts aim to tailor inhibitor structures to exploit the unique features of the Cat K active site and its subsites, distinguishing it from other cathepsins. frontiersin.orgacs.org This can involve introducing chemical moieties that fit specifically into certain pockets or form selective interactions with residues unique to Cat K. For instance, some inhibitors are designed to occupy both the nonprime (S) and prime (S') binding pockets to increase potency and selectivity towards Cat K. acs.org

The study of Cat K inhibitor SAR, including that of compounds like this compound and its analogues, continues to drive the development of more effective and selective therapeutic agents for bone resorption disorders. nih.govresearchgate.netresearchgate.netnih.gov

Exploration of Mv061194 in Broader Disease Pathophysiology Models Preclinical

Research in Osteoarticular Diseases Beyond Osteoporosis

The fundamental role of cathepsin K in breaking down key components of the extracellular matrix, such as collagens and proteoglycans, provides a strong rationale for its investigation in osteoarticular diseases characterized by tissue destruction.

The pathogenesis of osteoarthritis involves the progressive degradation of articular cartilage, a process in which cathepsin K is a key enzymatic driver. frontiersin.orgmdpi.com Cathepsin K is capable of cleaving type II collagen, the primary structural protein in cartilage, and its expression is upregulated in the cartilage of animal models of OA. frontiersin.orgmdpi.com This suggests that inhibiting cathepsin K could be a chondroprotective strategy.

Preclinical studies using various animal models of OA have demonstrated that the inhibition of cathepsin K can attenuate joint pathology. frontiersin.org These studies provide foundational evidence for the potential therapeutic utility of selective cathepsin K inhibitors like MV061194 in preserving cartilage integrity and modifying disease progression in OA. The findings from these experimental models are summarized in the table below.

Table 1: Findings from Preclinical Osteoarthritis Models with Cathepsin K Inhibition

| Model Type | Intervention | Key Research Findings | Reference |

|---|---|---|---|

| Transgenic Mouse Model (Del1) | Genetic modification leading to OA | Cathepsin K is upregulated in cartilage during the early stages of the degradation process, localized near sites of matrix degradation. | mdpi.com |

| Various Preclinical OA Models | Pharmacological Cathepsin K Inhibition | Demonstrated a clear chondroprotective effect, reducing cartilage degradation. | frontiersin.org |

| Animal Models of OA | General Observation | Cathepsin K expression is upregulated in degraded cartilage, contributing to the progressive destruction of articular cartilage. | mdpi.com |

Rheumatoid arthritis is an autoimmune disease characterized by chronic inflammation of the synovium, leading to the destruction of both cartilage and bone. nih.gov Cathepsin K is highly expressed by osteoclasts and synovial fibroblasts in the inflamed joints of RA patients and animal models, where it directly mediates the degradation of bone and cartilage matrix. frontiersin.orgnih.govnih.gov Serum levels of cathepsin K have been observed to correlate with the degree of radiological joint destruction in RA patients. frontiersin.org

Targeting cathepsin K in preclinical models of inflammatory arthritis has shown significant promise in mitigating disease features. Pharmacological inhibition in these models not only protects against systemic and local bone loss but can also ameliorate the inflammatory aspects of arthritis. frontiersin.orgnih.gov These findings underscore the potential of this compound to address the destructive bone loss that is a hallmark of RA.

Table 2: Preclinical Research on Cathepsin K Inhibition in Rheumatoid Arthritis Models

| Animal Model | Intervention | Key Research Findings | Reference |

|---|---|---|---|

| Collagen-Induced Arthritis (CIA) in Rats | Pharmacological Cathepsin K Inhibitor (ONO-KK1-300-01) | Significantly reduced hind paw thickness and arthritis scores; prevented decreases in bone mineral density (BMD). | nih.gov |

| TNF-α-Mediated Arthritis in Mice | Cathepsin K Genetic Knockout | Largely prevented cartilage erosion and bone destruction; reduced joint inflammation. | frontiersin.org |

| Cynomolgus Monkey with CIA | General Observation | High Cathepsin K expression detected in osteoclasts, articular cartilage, and synovial tissue in arthritic joints. | frontiersin.org |

| Autoimmune Arthritis Models | Pharmacological Cathepsin K Inhibition | Potently suppressed both autoimmune joint inflammation and osteoclastic bone resorption. | frontiersin.orgnih.gov |

Cathepsin K Inhibition in Metabolic and Inflammatory Disease Models

Beyond its role in the joints, cathepsin K is implicated in the pathophysiology of various metabolic and inflammatory conditions, including atherosclerosis, obesity, and lung fibrosis.

Atherosclerosis is a chronic inflammatory disease of the arteries characterized by the formation of plaques, which can lead to vessel erosion and rupture. nih.gov Cathepsin K is expressed by macrophages and smooth muscle cells within atherosclerotic plaques and contributes to the degradation of elastin (B1584352) and collagen in the vessel wall, thereby promoting plaque instability. nih.govnih.gov

Preclinical evidence from genetic models strongly supports a role for cathepsin K in the progression of atherosclerosis. Mice deficient in cathepsin K that are on an atherosclerosis-prone genetic background (ApoE−/−) exhibit a significant reduction in features associated with plaque rupture. nih.gov This suggests that inhibition of cathepsin K by compounds such as this compound could be a valuable strategy for stabilizing atherosclerotic plaques.

Table 3: Evidence for Cathepsin K's Role in Preclinical Atherosclerosis Models

| Animal Model | Intervention | Key Research Findings | Reference |

|---|---|---|---|

| ApoE−/− Mice (Atherosclerosis-prone) | Cathepsin K Genetic Knockout | Showed a >70% reduction in buried fibrous caps (B75204) (a marker of past plaque ruptures); significantly fewer breaks in the elastic lamina. | nih.gov |

| Partial Carotid Ligation Model in Mice | Induced Disturbed Blood Flow | Cathepsin K expression was elevated in disturbed flow areas, contributing to endothelial inflammation and vascular remodeling. | nih.gov |

Recent research has linked cathepsin K to metabolic function and obesity. nih.gov Studies have shown that cathepsin K is elevated in the adipose tissue of obese mice and humans. nih.gov Preclinical investigations using mouse models of diet-induced obesity have revealed that inhibiting cathepsin K function can lead to favorable metabolic outcomes.

Mice with either a genetic deletion of cathepsin K or those treated with a pharmacological inhibitor showed reduced body weight gain on a high-fat diet. frontiersin.orgnih.gov Furthermore, these models demonstrated improved glucose metabolism and were protected from obesity-associated cardiac hypertrophy and contractile dysfunction. nih.govnih.gov These findings suggest that cathepsin K plays a role in lipid homeostasis and metabolism, presenting a potential therapeutic avenue for addressing obesity and its related complications. frontiersin.org

Table 4: Cathepsin K Inhibition in Preclinical Models of Obesity and Metabolism

| Animal Model | Intervention | Key Research Findings | Reference |

|---|---|---|---|

| High-Fat Diet-Induced Obese Mice | Cathepsin K Genetic Knockout | Attenuated body weight gain; alleviated whole-body glucose intolerance; protected against cardiac hypertrophy and contractile dysfunction. | nih.govnih.gov |

| Diet-Induced Obese Mice | Pharmacological Cathepsin K Inhibition | Remarkably decreased body weight gain compared to controls. | frontiersin.org |

| Cathepsin K Deficient Mice | General Observation | Showed a higher lipolytic rate and an increased rate of free fatty acid oxidation after a high-fat diet. | frontiersin.org |

The role of cathepsin K in lung fibrosis is complex and appears to be context-dependent. Pulmonary fibrosis is characterized by the excessive deposition of extracellular matrix, primarily collagen, leading to scarring and loss of lung function. nih.gov

Interestingly, some preclinical studies suggest a protective role for cathepsin K in this setting. In a bleomycin-induced lung fibrosis mouse model, animals deficient in cathepsin K developed significantly more severe fibrosis and deposited more collagen than their wild-type counterparts. frontiersin.orgnih.gov In these models, cathepsin K expression was found to be increased in fibrotic areas, potentially as a compensatory mechanism to degrade the excess collagen. nih.govnih.gov This indicates that cathepsin K is pivotal in lung matrix homeostasis. However, in other pulmonary conditions, such as emphysema, overexpression of cathepsin K has been linked to the pathological remodeling of the lung matrix, suggesting its role may differ depending on the specific disease process. frontiersin.org

Table 5: Preclinical Findings on Cathepsin K in Lung Fibrosis Models

| Animal Model | Intervention | Key Research Findings | Reference |

|---|---|---|---|

| Bleomycin-Induced Lung Fibrosis in Mice | Cathepsin K Genetic Knockout (CTSK−/−) | Deposited significantly more extracellular matrix (collagen) than control mice, indicating more severe fibrosis. | nih.gov |

| Bleomycin-Induced Lung Fibrosis in Mice | Wild-Type Mice (CTSK+/+) | Showed increased expression of Cathepsin K in fibrotic lung regions, suggesting a protective, counter-regulatory role. | nih.gov |

| Silica-Induced Lung Fibrosis in Mice | General Observation | Cathepsin K transcripts are highly increased in the lungs after silica (B1680970) treatment, specific to the fibrotic process. | nih.gov |

Modulating Tumor-Induced Osteolysis in Preclinical Models

This compound is a potent and selective inhibitor of Cathepsin K (Cat K), an enzyme pivotal to bone resorption. nih.govnih.gov In the pathophysiology of cancer-related bone disease, particularly with osteolytic metastases, tumor cells in the bone microenvironment stimulate the activity of osteoclasts, the primary bone-resorbing cells. nih.govmdpi.com This heightened osteoclast activity leads to the degradation of the bone matrix and the formation of painful lytic lesions. nih.gov Cathepsin K is the principal protease secreted by osteoclasts to break down type I collagen, the main organic component of the bone matrix. nih.govnih.gov

Preclinical research has highlighted the potential of Cathepsin K inhibitors in mitigating this tumor-induced bone loss. In experimental models of breast cancer bone metastases, the administration of a Cathepsin K inhibitor resulted in a significant reduction in the size of osteolytic lesions. nih.gov By targeting Cathepsin K, compounds like this compound can directly thwart the bone-degrading function of osteoclasts, thereby preserving skeletal integrity in the face of metastatic cancer. nih.gov

Table 1: Preclinical Effects of Cathepsin K Inhibition on Tumor-Induced Osteolysis

| Model System | Intervention | Key Findings | Reference |

|---|---|---|---|

| Mouse model of breast cancer bone metastasis | Cathepsin K inhibitor | Significant decrease in osteolytic lesion size | nih.gov |

| Mouse model of breast cancer bone metastasis | Cathepsin K inhibitor | Reduction in skeletal tumor burden | nih.gov |

Cathepsin K Involvement in Cancer Progression and Metastasis in Experimental Systems

The significance of Cathepsin K in oncology is not limited to its role in bone destruction. Emerging evidence from experimental systems indicates a more direct involvement in cancer progression and the metastatic cascade. mdpi.com Notably, Cathepsin K expression is not confined to osteoclasts; it has been identified in various cancer cells, including those of breast and prostate tumors, which frequently metastasize to bone. nih.govnih.gov

The expression of Cathepsin K by tumor cells is linked to an enhanced invasive capacity. nih.gov By degrading components of the extracellular matrix, Cathepsin K can facilitate the local invasion of primary tumors and the intravasation of cancer cells into blood vessels, a critical step for metastasis. mdpi.com

Selective inhibitors of Cathepsin K have demonstrated the ability to impede the establishment and progression of bone metastases in preclinical settings. mdpi.com For instance, studies have shown that Cathepsin K inhibitors can suppress the invasiveness of prostate cancer cells and hinder the formation of tumors within the bone. mdpi.com This suggests a dual mechanism of action: firstly, by making the bone a less hospitable environment for tumor colonization through the inhibition of bone resorption, and secondly, by potentially directly inhibiting the invasive machinery of the cancer cells. nih.govmdpi.com Therefore, targeting Cathepsin K with potent inhibitors such as this compound may offer a therapeutic strategy to not only manage the skeletal morbidity associated with metastatic cancer but also to potentially curb the metastatic process itself. nih.govmdpi.com

Table 2: Role of Cathepsin K in Cancer Progression and Metastasis

| Cancer Type | Role of Cathepsin K | Effect of Inhibition (Preclinical) | Reference |

|---|---|---|---|

| Breast Cancer | Expressed by cancer cells; facilitates bone destruction | Reduced osteolysis and skeletal tumor burden | nih.gov |

| Prostate Cancer | Implicated in increased invasive potential | Inhibition of PCa cell invasiveness; prevention of tumor formation | nih.govmdpi.com |

Methodological Advancements and Future Research Directions in Mv061194 Studies

Development of Advanced In Vitro and Ex Vivo Assay Systems

Advanced in vitro and ex vivo assay systems are crucial for evaluating the activity and selectivity of compounds like MV061194. These systems allow for controlled studies on the effects of the compound on biological targets and cellular processes.

In vitro assays are performed with components outside their normal biological context, such as isolated enzymes or cell cultures crownbio.com. Ex vivo assays utilize living tissues or cells that have been removed from an organism, providing a more complex environment than in vitro systems while still allowing for experimental manipulation crownbio.com.

A novel assay for assessing the resorptive function of human osteoclasts has been developed, which minimizes inter-assay variability and confounding effects on differentiation by using each culture as its own baseline and evaluating resorptive function over a short test period nih.gov. This assay measures bone resorption by monitoring the release of the C-terminal telopeptide degradation product of type I collagen (CTX-I) into the supernatant nih.govportlandpress.com. Using this method, this compound was shown to strongly suppress bone resorption portlandpress.com.

Ex vivo human dermatomed skin discs are also used for in vitro dermal absorption, skin permeation, or skin penetration tests, following guidelines such as OECD 428 xenometrix.ch.

High-Throughput Screening for Novel this compound-like Compounds

High-throughput screening (HTS) is a widely used method in drug discovery to rapidly test large libraries of compounds against a specific biological target evotec.combmglabtech.comwikipedia.org. This automated process allows for the identification of potential "hits" or "leads" that show activity against the target evotec.combmglabtech.com. HTS is essential for screening diverse chemical spaces to find novel compounds with desired properties evotec.comthermofisher.com.

For identifying novel this compound-like compounds that inhibit cathepsin K, HTS would involve screening large compound libraries against the cathepsin K enzyme or cell-based assays measuring cathepsin K activity. This process leverages robotics, liquid handling devices, and sensitive detectors to perform millions of tests quickly bmglabtech.comwikipedia.org. The goal is to identify compounds that bind to or modulate cathepsin K activity, similar to how this compound functions bmglabtech.com. Data generated from HTS campaigns can guide future compound selection and the development of structure-activity relationships (SARs) evotec.com.

Imaging Techniques for Visualizing Cellular Effects

Imaging techniques play a vital role in visualizing the cellular effects of compounds like this compound. These techniques can provide insights into how the compound interacts with cells, its localization, and its impact on cellular processes.

Advanced microscopy platforms, such as self-driving, multiresolution light-sheet microscopy, allow for simultaneous observation and quantification of cellular dynamics from a whole organism to subcellular scales over extended periods nih.gov. This can be applied to study various biological processes, including those relevant to cathepsin K activity in cells like osteoclasts.

Imaging-based spatial proteomics technologies can provide readouts of phenotypic states for individual cells at subcellular resolution, helping to unravel the roles of cellular heterogeneity nih.gov. Techniques like histology and immunohistochemistry are also used to evaluate cells in tissues, preserving spatial information crownbio.com. While flow cytometry is used for counting and determining the activation state of cells, histological analysis offers spatial context lost in single-cell suspensions crownbio.com. These imaging methods can be adapted to study the effects of this compound on target cells, such as observing changes in osteoclast morphology or the localization of cathepsin K.

Advanced Preclinical Modeling

Advanced preclinical models are essential for evaluating the efficacy and understanding the mechanisms of action of compounds like this compound in a more complex biological context before human trials.

Genetically Modified Animal Models for Cathepsin K Research

Genetically modified animal models, particularly mice with targeted disruption or overexpression of the cathepsin K gene, have been invaluable in understanding the role of cathepsin K in bone resorption and related diseases oup.compnas.orgnih.gov.

Cathepsin K-deficient mice develop osteopetrosis, a condition characterized by increased bone density and impaired bone resorption, phenotypically mimicking aspects of human pycnodysostosis oup.compnas.orgnih.gov. Studies in these models have shown that while osteoclast numbers might be increased, their ability to resorb bone matrix is impaired pnas.orgnih.gov. Cathepsin K-deficient osteoclasts exhibit modified morphology with poorly defined resorptive surfaces and a lack of collagen-fibril-containing cytoplasmic vacuoles pnas.org. These models provide a platform to study the effects of cathepsin K inhibition, such as with this compound, on bone homeostasis and disease progression.

Transgenic mouse models overexpressing cathepsin K have also been developed, showing synovitis and articular cartilage degradation, linking cathepsin K to osteoarthritis pathophysiology mdpi.com. Different mouse strains with cathepsin K deficiency have suggested that genetic background can influence osteoclast and skeletal phenotypes oup.com.

Furthermore, double knockout mouse models, such as Ctsk-/-/Mmp9-/- mice, have been used to investigate the complementary functions of cathepsin K and MMP9 in epigenetic regulation of osteoclast gene expression and bone homeostasis ijbs.com. These models have revealed striking phenotypes, such as a significant increase in bone volume, and have indicated a novel function for cathepsin K as an epigenetic regulator ijbs.com.

Development of Multi-Omics Approaches to Elucidate Downstream Effects

Multi-omics approaches, which integrate data from multiple biological levels such as genomics, transcriptomics, proteomics, and metabolomics, are increasingly used to gain a comprehensive understanding of the downstream effects of drug candidates and target modulation researchgate.net.

In the context of this compound and cathepsin K inhibition, multi-omics could be applied to osteoclasts or bone tissue to elucidate the molecular pathways affected by cathepsin K inhibition. For example, transcriptomics (RNA-Seq) can reveal changes in gene expression profiles in osteoclasts treated with this compound, providing insights into altered cellular processes ijbs.com. Proteomics can identify changes in protein levels and post-translational modifications. Integrating these datasets can help build a more complete picture of how inhibiting cathepsin K impacts the complex biological networks within cells and tissues.

Studies using RNA-seq analysis of osteoclasts from cathepsin K-deficient mice have revealed distinct functions of cathepsin K in gene expression regulation, including changes in the expression of key transcription factors like Cebpa and Nfatc1 ijbs.com. This demonstrates the power of omics approaches in uncovering novel roles and downstream effects of cathepsin K deficiency.

Future Directions for Chemical Biology and Drug Discovery

The research on this compound and other cathepsin K inhibitors highlights several future directions for chemical biology and drug discovery in this area.

One key direction is the continued development of highly selective inhibitors to minimize potential off-target effects acs.orgnih.gov. While this compound shows good selectivity, challenges remain in designing inhibitors that specifically target cathepsin K in desired tissues, such as bone, without affecting its functions in other tissues where it is expressed at lower levels researchgate.netnih.gov. Strategies to increase tissue selectivity have not been widely reported nih.gov.

Another direction involves exploring different chemical scaffolds and warheads for cathepsin K inhibition nih.gov. The development of reversible covalent or non-covalent inhibitors has been a significant step nih.gov. Future efforts may focus on designing inhibitors with optimized pharmacokinetic properties and improved tissue targeting researchgate.net.

The application of advanced technologies, such as artificial intelligence (AI) and machine learning, in de novo drug design is a promising future direction arxiv.orgwikipedia.org. These computational approaches can assist in the creation of novel compounds with desired properties and predict their interactions with biological targets arxiv.orgwikipedia.org.

Further research is needed to fully understand the complex roles of cathepsin K in various physiological and pathophysiological processes beyond bone resorption, such as in osteoarthritis, atherosclerosis, and cancer researchgate.netmdpi.comresearchgate.netnih.gov. This expanded understanding could reveal new therapeutic opportunities for cathepsin K inhibitors.

Developing novel in vitro and ex vivo models that better recapitulate the in vivo environment, particularly for complex tissues like bone and cartilage, will be crucial for more accurate preclinical evaluation of drug candidates nih.gov. Combining these models with advanced imaging techniques can provide detailed insights into cellular and molecular effects.

Finally, the integration of multi-omics data with phenotypic data from preclinical models will be essential for a comprehensive understanding of the effects of cathepsin K inhibitors and for identifying potential biomarkers of response and off-target effects.

Exploring Novel Chemotypes with this compound-like Activity

The exploration of novel chemotypes with activity similar to this compound is a key component of advancing the field of Cat K inhibition. This compound itself is an analog of MIV-711, indicating that structural modifications of existing inhibitors can lead to compounds with desirable properties like increased potency and selectivity. Current time information in Newcastle upon Tyne, GB.wikipedia.org The design and development of Cat K inhibitors have involved investigating various chemical classes beyond reversible ketone-based structures like this compound, including nitrile-based and non-covalent amide derivatives. Current time information in Newcastle upon Tyne, GB. These diverse chemotypes represent different approaches to interacting with the active site of Cat K and achieving effective inhibition. Understanding the key binding features within the active site of Cat K is crucial for the rational design and development of these novel chemotypes, aiming to optimize potency, selectivity, and other pharmacological properties. wikipedia.org

Polypharmacology and Combination Therapy Approaches in Disease Models

Information specifically detailing polypharmacology studies or the use of this compound in combination therapy approaches in disease models was not found within the provided search results.

Leveraging AI and Machine Learning for Compound Optimization

Information specifically detailing the leveraging of AI and machine learning for the optimization of this compound or related compounds was not found within the provided search results.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.